molecular formula C22H22N2O5S B11008493 Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11008493
M. Wt: 426.5 g/mol
InChI Key: FLBXMTCMBHAJFE-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Thiazole Ring: : The core of this compound is the thiazole ring, which contains both sulfur and nitrogen atoms. Thiazoles are important heterocyclic systems found in various natural products and pharmaceuticals.

  • Phenyl and Dimethoxyphenyl Groups: : The compound features a phenyl ring and a 3,4-dimethoxyphenyl group. These aromatic moieties contribute to its overall properties.

Preparation Methods

Synthetic Routes:

The synthesis of Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves several steps. One possible synthetic route includes the following transformations:

Industrial Production:

Industrial-scale production methods may involve modifications of the synthetic route to optimize yield, cost, and safety.

Chemical Reactions Analysis

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various reactions:

    Oxidation and Reduction: Depending on the reaction conditions, it may be oxidized or reduced.

    Substitution Reactions: The phenyl and thiazole rings are susceptible to substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and metal catalysts play a role in its transformations.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigate its potential as an anticancer agent or antimicrobial.

    Chemical Biology: Explore its interactions with biological targets.

    Industry: Consider its use in materials science or as a building block for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H22N2O5S/c1-27-16-11-9-14(13-17(16)28-2)10-12-18(25)23-22-24-19(21(26)29-3)20(30-22)15-7-5-4-6-8-15/h4-9,11,13H,10,12H2,1-3H3,(H,23,24,25)

InChI Key

FLBXMTCMBHAJFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)OC

Origin of Product

United States

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